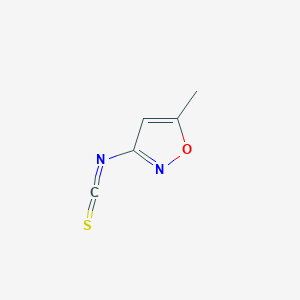
4-(3-Hydroxyprop-1-ynyl)benzonitrile
Vue d'ensemble
Description
4-(3-Hydroxyprop-1-ynyl)benzonitrile, also known as HPB, is a chemical compound that has gained interest in scientific research due to its potential as a biological probe. HPB is a small molecule that can selectively react with cysteine residues, which are important in many biological processes. In
Applications De Recherche Scientifique
1. Green Synthesis of Benzonitrile
- Summary of Application: Benzonitrile is synthesized from benzaldehyde and hydroxylamine hydrochloride. This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
- Methods of Application: The synthesis involves the use of ionic liquid as the recycling agent. The ionic liquid [HSO3-b-Py]·HSO4 exhibits the multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalyst .
- Results or Outcomes: When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours .
2. Spectroscopic Characterization
- Summary of Application: The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory .
- Methods of Application: The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .
- Results or Outcomes: The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .
3. Synthesis of Fluorescent Materials
- Summary of Application: Five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, and possessing a strongly electron-withdrawing nitrile moiety, were systematically designed, synthesized, and their optical and electrochemical properties were compared .
- Methods of Application: The structure of the main skeleton, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), along with the structure of its precursor, the monoketone 4-(2-bromoacetyl)-benzonitrile, were clarified by single-crystal X-ray diffraction .
- Results or Outcomes: The compounds exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% .
4. Synthesis of Arylnaphthalene Lactone Lignans
- Summary of Application: A concise and versatile synthetic strategy for the total synthesis of arylnaphthalene lactone lignans has been developed .
- Methods of Application: The tandem reaction of 2-(3-hydroxyprop-1-ynyl)benzonitriles with Reformatsky reagent turned out to be a novel and efficient approach toward 1-aminonaphthalene-2-carboxylates .
- Results or Outcomes: Interestingly, with 2-(3-hydroxyprop-1-ynyl)benzonitriles as the substrates, a more sophisticated cascade process occurred to give 9-aminonaphtho[2,3-c]furan-1(3H)-ones in good yields .
Propriétés
IUPAC Name |
4-(3-hydroxyprop-1-ynyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBRVKKUJQPDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384925 | |
| Record name | 4-(3-hydroxyprop-1-ynyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyprop-1-ynyl)benzonitrile | |
CAS RN |
80151-16-2 | |
| Record name | 4-(3-Hydroxy-1-propyn-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80151-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-hydroxyprop-1-ynyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80151-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)





